molecular formula C13H22O5 B14896392 Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate

Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B14896392
M. Wt: 258.31 g/mol
InChI Key: AEXVDGIAPAONGN-UHFFFAOYSA-N
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Description

Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[45]decane-8-carboxylate is a spirocyclic compound characterized by its unique structural framework Spiro compounds are bicyclic organic compounds where two rings are connected through a single carbon atom This particular compound features a dioxaspiro structure, which includes two oxygen atoms within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the ester functionality.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or cellular responses to external stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate stands out due to its specific functional groups, which impart unique chemical reactivity and potential biological activity. The presence of the methoxymethyl group and the ethyl ester functionality differentiates it from other spirocyclic compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H22O5/c1-3-16-11(14)12(10-15-2)4-6-13(7-5-12)17-8-9-18-13/h3-10H2,1-2H3

InChI Key

AEXVDGIAPAONGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)COC

Origin of Product

United States

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